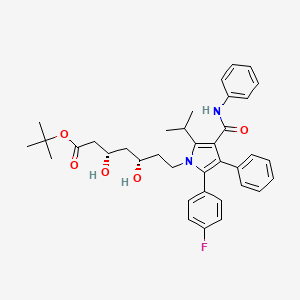
Di-tert-butyl (1-chloroethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl (1-chloroethyl) phosphate is an organophosphorus compound with the molecular formula C10H22ClO4P. It is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products. The compound is characterized by the presence of a phosphate group bonded to a 1-chloroethyl group and two tert-butyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl (1-chloroethyl) phosphate can be synthesized through the reaction of di-tert-butyl phosphate with 1-chloroethanol under specific conditions. The reaction typically involves the use of a base such as potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the compound is produced using chloromethyl chlorosulfate and di-tert-butyl potassium phosphate. This method is efficient and yields high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl (1-chloroethyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce di-tert-butyl phosphate and 1-chloroethanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Bases: Potassium carbonate is often used as a base in the synthesis and reactions involving this compound.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.
Hydrolysis Products: Di-tert-butyl phosphate and 1-chloroethanol are the primary products of hydrolysis.
Applications De Recherche Scientifique
Di-tert-butyl (1-chloroethyl) phosphate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the preparation of prodrugs that enhance bioavailability.
Material Science: It is involved in the synthesis of Nasicon-type phosphates used in fast ion conductors with low thermal expansion ceramics.
Mécanisme D'action
The mechanism of action of di-tert-butyl (1-chloroethyl) phosphate involves the interaction of its phosphate group with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of the 1-chloroethyl group, which can be easily substituted by nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl chloromethyl phosphate: Similar in structure but with a chloromethyl group instead of a 1-chloroethyl group.
Di-tert-butyl phosphate: Lacks the chlorine atom and is used in different applications.
Uniqueness
Di-tert-butyl (1-chloroethyl) phosphate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for specific applications in organic synthesis and pharmaceuticals.
Propriétés
Formule moléculaire |
C10H22ClO4P |
|---|---|
Poids moléculaire |
272.70 g/mol |
Nom IUPAC |
ditert-butyl 1-chloroethyl phosphate |
InChI |
InChI=1S/C10H22ClO4P/c1-8(11)13-16(12,14-9(2,3)4)15-10(5,6)7/h8H,1-7H3 |
Clé InChI |
PESUPSXQBZBCAL-UHFFFAOYSA-N |
SMILES canonique |
CC(OP(=O)(OC(C)(C)C)OC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




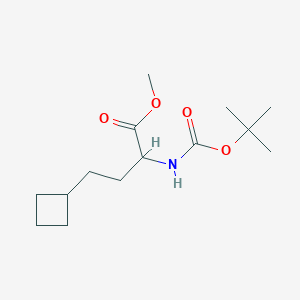
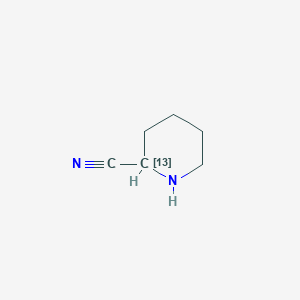




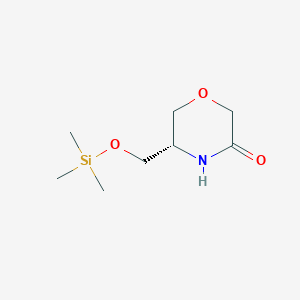
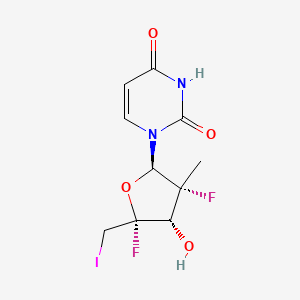
![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
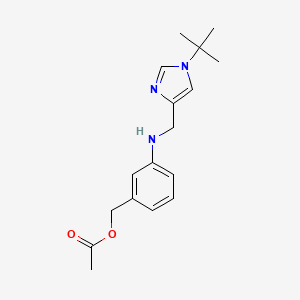
![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
